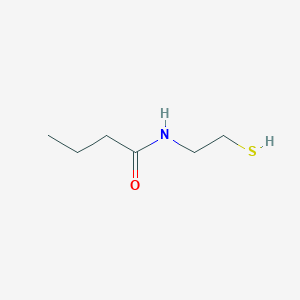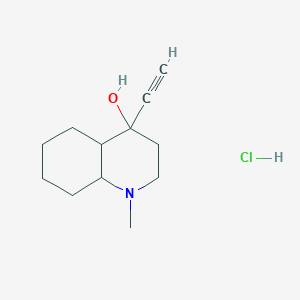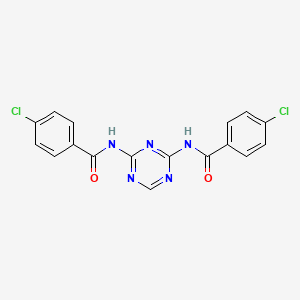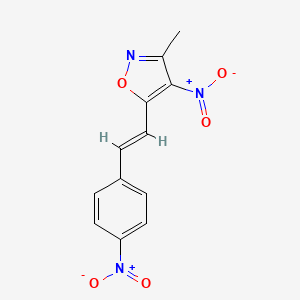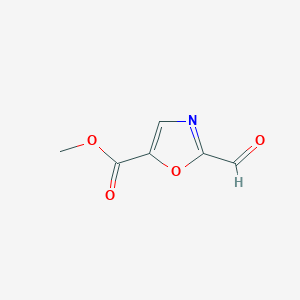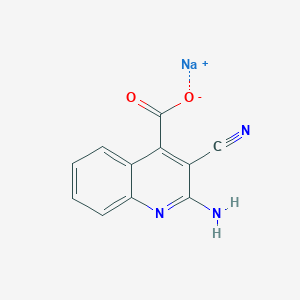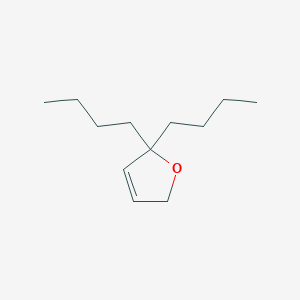![molecular formula C10H6N2O4 B12897847 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a cyano group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety profile and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chrome acid, ozone.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is particularly useful in drug design, where the compound can be tailored to target specific biological pathways.
Comparaison Avec Des Composés Similaires
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
Oxazolines: These compounds share a similar five-membered ring structure but differ in their functional groups and reactivity.
Isoxazoles: Contain an oxygen and nitrogen atom in a different arrangement, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H6N2O4 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
2-(6-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-1-2-6-7(3-5)16-9(12-6)8(13)10(14)15/h1-3,8,13H,(H,14,15) |
Clé InChI |
ROENOWHDTINRSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
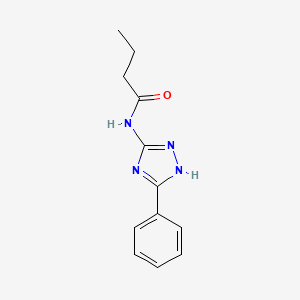
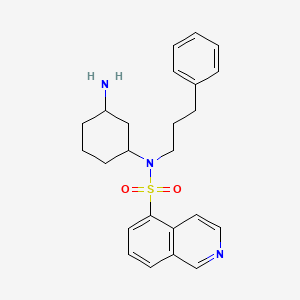
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
